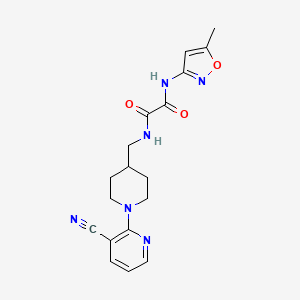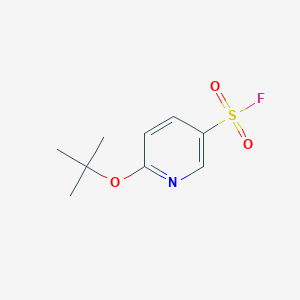
6-(Tert-butoxy)pyridine-3-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-(Tert-butoxy)pyridine-3-sulfonyl fluoride" is not directly mentioned in the provided papers. However, the papers do discuss various compounds with tert-butyl groups and their chemical properties and reactions. For instance, the synthesis and properties of substituted phenylsulfur trifluorides with tert-butyl groups are described, highlighting their stability and utility as fluorinating agents . Iron(II) complexes with tert-butyl substituted pyridine derivatives are also reported, with a focus on their crystal structures and spin states . Additionally, tert-butyl nitrite is used as an oxidant in the synthesis of substituted sulfonyl pyrroles , and tert-butyl groups are part of the structure in thermally activated delayed fluorescence materials . Lastly, the synthesis and characterization of 6-tert-butyl substituted thienopyridine derivatives are detailed, including their molecular structure and intramolecular hydrogen bonding .
Synthesis Analysis
The synthesis of compounds with tert-butyl groups involves various starting materials and reaction conditions. For example, the synthesis of phenylsulfur trifluorides with tert-butyl substituents is achieved, and these compounds exhibit high stability and reactivity as fluorinating agents . The synthesis of iron(II) complexes involves tert-butyl substituted pyridine derivatives, which are crystallographically characterized . The tert-butyl nitrite promoted oxidative intermolecular sulfonamination of alkynes is another synthetic method to obtain sulfonyl pyrroles . The synthesis of thermally activated delayed fluorescence materials includes the use of tert-butylcarbazole groups . Schiff base compounds with 6-tert-butyl substitution are synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur .
Molecular Structure Analysis
The molecular structures of tert-butyl substituted compounds are diverse and exhibit interesting features. The iron(II) complexes show intermolecular hydrogen bonding and various crystal topologies . The thermally activated delayed fluorescence materials based on tert-butylcarbazoles are studied using X-ray crystallography, showing the effects of conjugation on their properties . The crystal structure of a 6-tert-butyl substituted thienopyridine derivative is characterized by X-ray analysis, revealing intramolecular hydrogen bonding .
Chemical Reactions Analysis
The tert-butyl substituted compounds participate in a variety of chemical reactions. The phenylsulfur trifluorides are used in fluorinations of alcohols, aldehydes, ketones, and carboxylic groups, demonstrating high yields and stereoselectivity . The tert-butyl nitrite promoted reaction leads to the formation of substituted sulfonyl pyrroles through tandem addition/cyclization . The synthesis of Schiff base compounds involves coupling with aromatic aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted compounds are influenced by their molecular structure. The phenylsulfur trifluorides with tert-butyl groups show high thermal stability and resistance to aqueous hydrolysis . The iron(II) complexes are predominantly high-spin at room temperature, with some exhibiting partial spin-state transitions on cooling . The bipolar materials for thermally activated delayed fluorescence demonstrate tunable energy gaps between singlet and triplet states . The Schiff base compounds' molecular and crystal structures are stabilized by intramolecular hydrogen bonds, as confirmed by DFT analyses .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
- Heterocyclic compounds such as sulfones, sulfonamides, and sulfonyl fluorides are crucial in medicinal chemistry. The development of methods to create six-membered heteroaromatic sulfonyl compounds, despite challenges, has seen progress through reactions that furnish C2-substituted sulfones. These can further transform into sulfonyl fluorides, sulfonamides, and sulfones, demonstrating a scalable and broadly applicable approach to synthesizing quinoline and isoquinoline functionalities (Patel, Laha, & Moschitto, 2022).
Development of Fluorination Methods
- Sulfonyl fluoride-based compounds have been investigated as potential labeling agents for biomarkers in PET chemistry. The exploration into the nucleophilic incorporation of fluorine-18 under aqueous conditions aims to advance the development of radiopharmaceuticals, highlighting the utility of sulfonyl fluorides in creating complex biological pharmacophores (Inkster et al., 2012).
Advanced Material Development
- Research into polymers for 157-nm lithography has led to the creation of materials incorporating sulfonyl fluoride groups, predicted to have excellent transparencies in the vacuum ultraviolet (VUV) region. This work underscores the potential of using sulfonyl fluoride derivatives in developing new photoresist materials for lithography applications (Fujigaya et al., 2003).
Synthesis of Fluorinated Polyamides
- Novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been synthesized, displaying amorphous characteristics, solubility in common organic solvents, and the capability to form transparent, flexible films. These materials exhibit low dielectric constants and high thermal stability, making them suitable for various high-performance applications (Liu et al., 2013).
Eigenschaften
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]pyridine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO3S/c1-9(2,3)14-8-5-4-7(6-11-8)15(10,12)13/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLZJKSARDUJJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Methylphenyl)-2-[(4-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2527269.png)
![4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2527270.png)
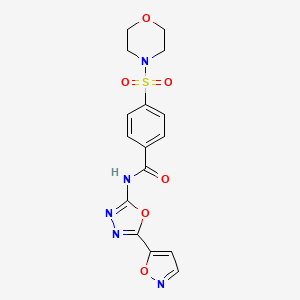
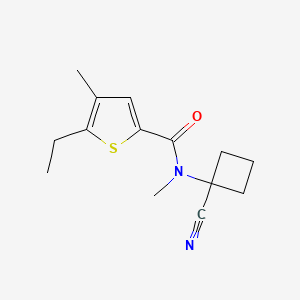
![5-bromo-2-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2527276.png)

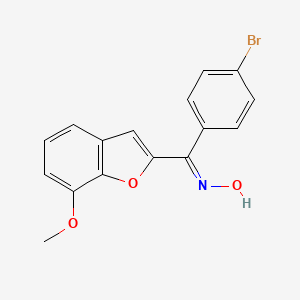
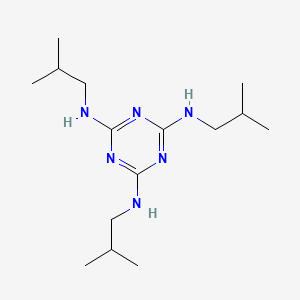
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2527282.png)
![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B2527283.png)
![[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride](/img/structure/B2527284.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2527286.png)
![1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2527289.png)
